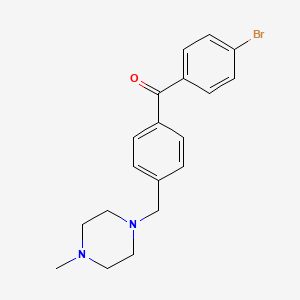

4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H21BrN2O. It is a light yellow solid at room temperature and is known for its applications in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone typically involves the bromination of 4’-methylpiperazinomethyl benzophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Types of Reactions:

Oxidation: 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-4’-(4-piperazinomethyl) benzophenone

- 4-Chloro-4’-(4-methylpiperazinomethyl) benzophenone

- 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone

Comparison: 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. Compared to its chloro and fluoro analogs, the bromine derivative exhibits different reactivity patterns in substitution and other chemical reactions.

Biologische Aktivität

4-Bromo-4'-(4-methylpiperazinomethyl)benzophenone (commonly referred to as BMPB) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BMPB is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C19H21BrN2O with a molecular weight of approximately 373.29 g/mol. The presence of bromine and piperazine moieties enhances its interaction with biological targets.

Antimicrobial Properties

Research has indicated that BMPB exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at Oregon State University demonstrated that BMPB effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BMPB could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

BMPB has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that BMPB induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

The compound's mechanism of action involves the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

The biological activity of BMPB can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : BMPB acts as an inhibitor of certain kinases involved in cell signaling pathways, which may explain its anticancer properties.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into cellular membranes, disrupting their integrity and function.

- Reactive Oxygen Species Generation : BMPB induces oxidative stress within cells, contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BMPB was tested against a panel of clinically relevant pathogens. The study highlighted its effectiveness as a topical antimicrobial agent, particularly in wound healing applications. Results indicated a significant reduction in bacterial load in treated wounds compared to controls.

Case Study 2: Anticancer Potential

A recent study evaluated the effects of BMPB on tumor growth in xenograft models. Mice implanted with MCF-7 cells showed a marked decrease in tumor volume when treated with BMPB at doses of 10 mg/kg body weight compared to untreated controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRXUUDKCQDICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642969 |

Source

|

| Record name | (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-59-0 |

Source

|

| Record name | (4-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.